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Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a
"privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.
This guide provides a comprehensive technical overview of a specific derivative, (4-Phenyl-
1,3-thiazol-2-yl)methanol. We delve into its fundamental physicochemical properties, outline
robust synthetic and characterization methodologies, and explore its established and potential
biological activities. This document is intended to serve as a critical resource for researchers
and drug development professionals engaged in the exploration of thiazole-based compounds
for therapeutic applications.

Core Physicochemical and Structural Properties

(4-Phenyl-1,3-thiazol-2-yl)methanol is a small molecule featuring a central thiazole ring
substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position.
This specific arrangement of functional groups dictates its chemical reactivity, solubility, and
potential for biological interactions.
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Chemical Identity

Property Value Source

(4-phenyl-1,3-thiazol-2-

IUPAC Name PubChem
yl)methanol
Molecular Formula C10HoaNOS [1][2]
Molecular Weight 191.25 g/mol [2][3]1[4]
CAS Number 33015-67-1 PubChem
PubChem CID 698895 [1]
C1=CC=C(C=C1)C2=CSC(=N
SMILES [2]
2)CO

Structural Representation

Caption: 2D structure of (4-Phenyl-1,3-thiazol-2-yl)methanol.

Synthesis and Structural Characterization

The synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol can be approached through several
routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-

carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The
Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.

Synthetic Workflow

A plausible and efficient synthesis involves a two-step process starting from commercially
available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via
the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired
alcohol.
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Step 1: Hantzsch Thiazole Synthesis

2-Bromoacetophenone Ethyl 2-thiooxamate

\ ‘Ase, EtOH)

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

Step 2: Ester Reduction

: Reducing Agent
Ethyl 4-phenyl-1,3-thiazole-2-carboxylate (e.g.. LIAIH4)
+ (Anhydrous THF)

(4-Phenyl-1,3-thiazol-2-yl)methanol

Click to download full resolution via product page

Caption: General two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Ethyl
Ester

This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to (4-phenyl-
1,3-thiazol-2-yl)methanol. This method is adapted from analogous reductions of similar
thiazole esters.[5]

Materials:
o Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

e Lithium aluminum hydride (LiAlH4), 2M solution in THF
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Anhydrous tetrahydrofuran (THF)
Ethyl acetate

Anhydrous sodium sulfate (Na2S0a)
Water (deionized)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-
carboxylate (1.0 eq) dissolved in anhydrous THF.

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF
(2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

o Causality Note: The slow, cooled addition is critical to control the highly exothermic
reaction between LiAlH4 and the ester, preventing side reactions and ensuring safety.

Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for
1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5
mL per gram of LiAlHa4 used) while maintaining the temperature at 0 °C. This is followed by
the addition of ethyl acetate.

o Self-Validation: The careful quenching neutralizes the excess reactive hydride. The
formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.

Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all
water.
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« |solation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate.
Concentrate the combined filtrate under reduced pressure to yield the crude product.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the
pure (4-phenyl-1,3-thiazol-2-yl)methanol.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following
spectral data are expected for (4-phenyl-1,3-thiazol-2-yl)methanol.

Technique Expected Observations

* Aromatic Protons (Phenyl): Multiplets in the
range of 6 7.3-7.9 ppm (5H).[5] * Thiazole
Proton: A singlet for the proton at the C5

1H NMR position of the thiazole ring. * Methylene Protons
(-CHz-): A singlet around o 4.8 ppm (2H).[5] *
Hydroxyl Proton (-OH): A broad singlet,

exchangeable with D20.

* Aromatic Carbons: Multiple signals in the &
125-140 ppm region. * Thiazole Carbons:

13C NMR Signals corresponding to C2, C4, and C5. *
Methylene Carbon (-CH20H): A signal around o
60-65 ppm.

* O-H Stretch: A broad band around 3200-3400
cm~1 (alcohol). * Aromatic C-H Stretch: Peaks

IR (KBr) around 3000-3100 cm~1. * C=N Stretch
(Thiazole): A characteristic absorption around
1600-1650 cm~1.

* Molecular lon (M*): A peak at m/z = 191. * Key
Mass Spec. (El) Fragments: Loss of H20 (m/z = 173), loss of
CH20H (m/z = 160).
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Biological Activity and Therapeutic Potential

While specific studies on (4-phenyl-1,3-thiazol-2-yl)methanol are limited, the broader class of

phenylthiazole derivatives exhibits a remarkable range of biological activities, making this

compound a valuable scaffold for drug discovery.[6][7][8]

Known Activities of Phenylthiazole Scaffolds

Antifungal Activity: Many phenylthiazole derivatives are potent inhibitors of lanosterol 14a-
demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[9] This makes
them attractive candidates for developing new antifungal agents to combat resistant
pathogens.[9]

Anticancer Activity: The thiazole moiety is present in several anticancer agents.[7]
Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and
interfere with topoisomerases.[7] Recent studies have identified phenylthiazole derivatives
that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in
cancer therapy.[7]

Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant in vitro
and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2)
secretion.[6]

Antimicrobial and Anthelmintic Activity: Phenylthiazole derivatives have been synthesized
and tested against various bacterial strains and have shown significant antifungal and
anthelmintic properties.[10][11]

Potential Mechanism of Action (Conceptual)

As an intermediate or lead compound, (4-phenyl-1,3-thiazol-2-yl)methanol can be modified to

interact with various biological targets. The diagram below illustrates a conceptual pathway

where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.
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Caption: Conceptual mechanism of action for a phenylthiazole derivative.

Safety, Handling, and Storage

4.1. Hazard Identification Based on data for structurally related compounds, (4-phenyl-1,3-
thiazol-2-yl)methanol should be handled with care. Potential hazards include:

o Harmful if swallowed.[4]
o Causes skin irritation.[4]

o Causes serious eye irritation.[4]
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e May cause respiratory irritation.[4]
4.2. Recommended Precautions
e Engineering Controls: Use in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side
shields, and a lab coat.

o Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

(4-Phenyl-1,3-thiazol-2-yl)methanol is a versatile chemical entity with significant potential as
a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and
the well-documented biological activities of the phenylthiazole scaffold make it a compound of
high interest. Future research should focus on derivatizing the hydroxyl group to create libraries
of esters, ethers, and other functionalized analogues for screening against a wide array of
biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough
investigation of its own intrinsic biological activity is also warranted.

References
e (4-Phenyl-1,3-thiazol-2-yl)methanol | CLOHINOS - PubChem.

» Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.

o Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl
thiazole - JOCPR. jocpr.com. [Link]

e [4-(1,3-Thiazol-2-yl)phenyllmethanol - GISSMO NMR. gissmo.nmrfam.wisc.edu. [Link]

» An Overview of Thiazole Derivatives and its Biological Activities. wjpr.net. [Link]

« |dentification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-YI)Amino]Propanoic Acid Derivatives
as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting
SIRT2 and EGFR - PMC - NIH.

o Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation,
Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenyl-1_3-thiazol-5-yl_methanol
https://www.benchchem.com/product/b1465154?utm_src=pdf-body
https://www.benchchem.com/product/b1465154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of
Amino Acids and Peptides. pharmascholars.com. [Link]

e Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs
and Biologically Active Agents - MDPI. mdpi.com. [Link]

e (2-Phenyl-1,3-thiazol-5-yl)methanol | CLOHONOS - PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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